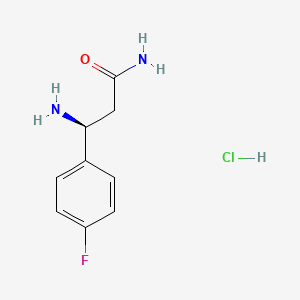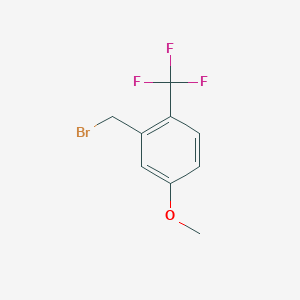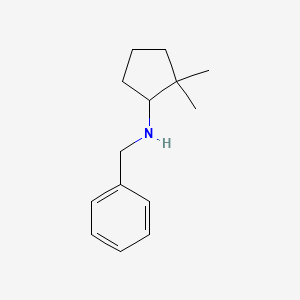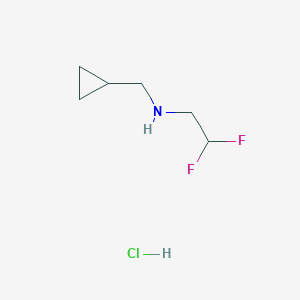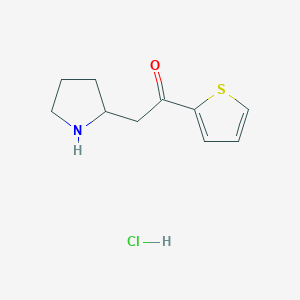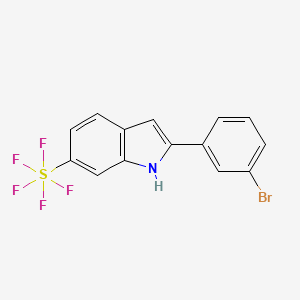
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole (2-3BP6PFSI) is a small molecule with a unique chemical structure. It is composed of a phenyl ring, a bromine atom, and a pentafluorosulfanyl group. This molecule has been studied for its potential applications in the fields of synthetic chemistry, drug discovery, and biochemistry. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- A study by Li et al. (2016) developed an efficient synthetic approach toward 3-cyano-1H-indoles, including derivatives of 2-(3-Bromophenyl)-1H-indole. This novel protocol involved one-pot cascade reactions including an aldol-type condensation, a copper-catalyzed amination, and an intramolecular Michael addition, highlighting the compound's reactivity and potential in organic synthesis (Li, Zhang, Zhang, & Fan, 2016).
Preparation Methods
- Wong et al. (2017) described a method for preparing 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, which involves the use of 2-(2-Bromophenyl)-1H-indole. This indicates the utility of such compounds in creating complex chemical structures, useful in various research applications (Wong, Yuen, Choy, So, & Kwong, 2017).
Applications in Organic Chemistry
- Research by Iakobson et al. (2013) explored the synthesis of pentafluorosulfanyl-containing indoles and oxindoles, utilizing compounds similar to 2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole. This demonstrates the compound's relevance in the creation of diverse organic molecules with potential applications in pharmaceuticals and materials science (Iakobson, Pošta, & Beier, 2013).
Catalysis and Industrial Application
- Liu et al. (2018) synthesized polysubstituted 3-chalcogenated indoles, including derivatives of N-(2-bromophenyl)trifluoroacetamide, which shows the potential of this compound in catalysis and potential industrial applications due to its cost-effectiveness (Liu, Gou, Zhang, & Wu, 2018).
Structural and Molecular Studies
- The synthesis and structure of a 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole compound were investigated by Zhang et al. (2016). This study exemplifies the use of 2-(3-Bromophenyl)-1H-indole derivatives in structural chemistry, contributing to a deeper understanding of molecular interactions (Zhang, Wang, Lu, Zhao, Lei, & Fang, 2016).
Propriétés
IUPAC Name |
[2-(3-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF5NS/c15-11-3-1-2-9(6-11)13-7-10-4-5-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSHDVWSAFHFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

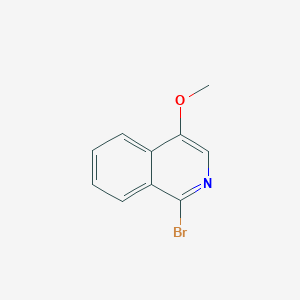
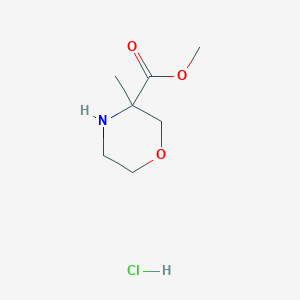


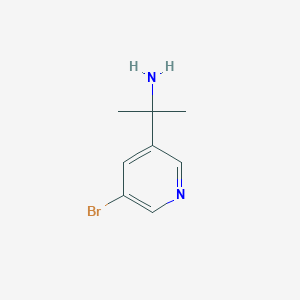
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
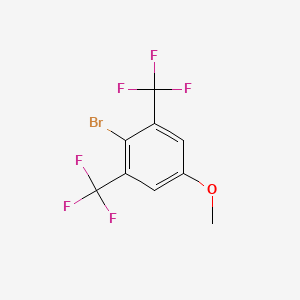
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

